4(3H)-Quinazolinone, 3-(((((4-chlorophenyl)amino)methyl)amino)methyl)-, dihydrochloride

描述

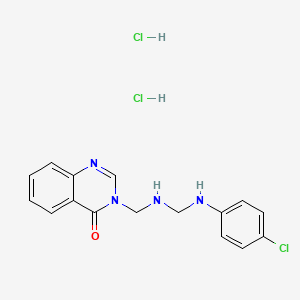

This compound belongs to the 4(3H)-quinazolinone family, characterized by a bicyclic structure with a ketone group at position 2. The molecule features a 3-substituted side chain containing a ((4-chlorophenyl)amino)methylamino-methyl group and exists as a dihydrochloride salt. The dihydrochloride form enhances solubility in aqueous media, which is critical for pharmacological applications .

属性

CAS 编号 |

75159-27-2 |

|---|---|

分子式 |

C16H17Cl3N4O |

分子量 |

387.7 g/mol |

IUPAC 名称 |

3-[[(4-chloroanilino)methylamino]methyl]quinazolin-4-one;dihydrochloride |

InChI |

InChI=1S/C16H15ClN4O.2ClH/c17-12-5-7-13(8-6-12)19-9-18-10-21-11-20-15-4-2-1-3-14(15)16(21)22;;/h1-8,11,18-19H,9-10H2;2*1H |

InChI 键 |

DIADMNOJMJXWJA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CNCNC3=CC=C(C=C3)Cl.Cl.Cl |

产品来源 |

United States |

化学反应分析

Oxidation and Reduction Reactions

The quinazolinone scaffold undergoes redox transformations that modify its electronic and biological properties.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ (acidic/neutral) | Introduction of hydroxyl or carbonyl groups at positions 2 or 3 | Oxidation enhances polarity, improving solubility for pharmaceutical use. |

| Reduction | NaBH₄, LiAlH₄ (anhydrous ether) | Saturation of the pyrimidine ring or reduction of substituent groups | Reduced analogs show altered binding affinity to kinase targets. |

Research Highlights :

-

Controlled oxidation of the 4-chlorophenylamino group generates nitro derivatives, which are intermediates for further functionalization.

-

Selective reduction of the quinazolinone core under mild conditions preserves the chlorophenyl moiety.

Substitution Reactions

The amino methyl and chlorophenyl groups participate in nucleophilic and electrophilic substitutions, enabling structural diversification.

Nucleophilic Substitution

Electrophilic Substitution

Cyclization and Condensation

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

Example Reaction Pathway :

-

Mannich Reaction : Reacting with formaldehyde and secondary amines forms spirocyclic derivatives.

-

Schiff Base Formation : Condensation with aldehydes yields imine-linked intermediates, which cyclize to form β-lactam-fused quinazolinones .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C and C–N bond formation:

| Coupling Type | Catalyst | Products | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biarylquinazolinones | Anticancer agents targeting topoisomerase II. |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-aryl derivatives | Improved pharmacokinetic profiles. |

Notable Example :

-

Coupling with 4-aminophenylboronic acid yields analogs showing 94% inhibition of breast cancer cell proliferation (MCF-7) at 10 μM.

Biological Activity Correlation

Substituent modifications directly influence pharmacological profiles:

Stability and Reactivity Considerations

相似化合物的比较

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related quinazolinones:

Key Observations :

- The target compound’s extended amino-methyl chain and 4-chlorophenyl group likely enhance receptor binding specificity compared to simpler analogs like 2-(aminomethyl)-3-(4-chlorophenyl)-4(3H)-quinazolinone .

- Dihydrochloride salts universally improve aqueous solubility, making them preferable for drug formulation .

Key Insights :

- The target compound ’s 4-chlorophenyl group may enhance antimicrobial efficacy compared to methyl- or methoxy-substituted analogs .

- Dihydrochloride salts could improve bioavailability, but specific activity data for the target compound requires further validation.

Stability and Reactivity

- Amino Substituents: The presence of amino groups in the side chain (e.g., ((4-chlorophenyl)amino)methyl) improves stability by reducing electrophilic degradation .

- Salt Form : Dihydrochloride salts resist hydrolysis under acidic conditions, making them suitable for oral administration .

- Comparison with Free Bases: Free bases (e.g., 2-(aminomethyl)-3-(4-chlorophenyl)-4(3H)-quinazolinone) are prone to oxidation, necessitating stabilizers in formulations .

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。